2,2,3,3,4,4-Hexamethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60302-27-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,3,3,4,4-hexamethylpentane |

InChI |

InChI=1S/C11H24/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |

InChI Key |

JKJQSSSRSKPVEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4-Hexamethylpentane

For Researchers, Scientists, and Drug Development Professionals

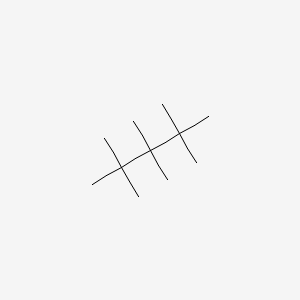

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3,4,4-hexamethylpentane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of the molecular structure.

Core Physical Properties

This compound is a highly branched aliphatic alkane. Its compact and symmetrical structure results in unique physical characteristics. The following table summarizes the key physical properties of this compound as reported in various chemical databases. It is important to note that some of the cited values are predicted or estimated and may vary between sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4] |

| Molecular Weight | 156.31 g/mol | [1][3][4][5] |

| CAS Number | 60302-27-4 | [1][6][7] |

| Density | 0.794 g/mL | [5] |

| 0.743 ± 0.06 g/cm³ (Predicted) | [6] | |

| 0.8069 g/cm³ | [2][8] | |

| 0.7 ± 0.0 g/cm³ (Predicted) | [1] | |

| Boiling Point | 181 °C | [5] |

| 196.0 ± 7.0 °C (Predicted) | [6] | |

| 194 °C | [2][8] | |

| 196.0 ± 0.0 °C at 760 mmHg (Predicted) | [1] | |

| Melting Point | 64-66 °C | [6][9] |

| -57.06 °C (estimate) | [2][8] | |

| Refractive Index | 1.444 | [5] |

| 1.4501 | [2][8] | |

| 1.417 (Predicted) | [1] | |

| Solubility | Insoluble in water; soluble in organic solvents. | [10][11][12][13][14] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[3][5]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath or metal block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or heating bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[16] The capillary method is a standard technique for determining the melting point.[9][17][18]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

The solid sample is finely powdered using a mortar and pestle.[16]

-

A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[17]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Density (Pycnometer or Digital Density Meter)

Density is the mass of a substance per unit volume. For liquids, it is often determined using a pycnometer or a digital density meter, with ASTM D1475 and ASTM D4052 being relevant standards.[19][20]

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

-

or a Digital Density Meter

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic bath to bring the liquid to a specific temperature (e.g., 20 °C).

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. ASTM D1218 provides a standard test method for the refractive index of liquid hydrocarbons.[21]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Light source (if not built into the refractometer)

-

Dropper

Procedure (using an Abbe refractometer):

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism.

-

The prisms are closed and the temperature is allowed to equilibrate, often controlled by a circulating water bath.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

Determination of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For a non-polar compound like this compound, its solubility is governed by the "like dissolves like" principle.[10][11][12][13][14]

Procedure (Qualitative):

-

A small, measured amount of the solute (this compound) is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, hexane) is added to the test tube.

-

The mixture is agitated (e.g., by vortexing or shaking) for a set period.

-

The mixture is allowed to stand and is visually inspected for signs of dissolution (a single, clear phase) or insolubility (two separate layers, cloudiness, or solid particles).

-

This process can be repeated with different solvents to determine its solubility profile. Alkanes are generally insoluble in polar solvents like water and soluble in non-polar organic solvents.[10][11][12][13][14]

Visualizations

The following diagram illustrates the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

References

- 1. byjus.com [byjus.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. store.astm.org [store.astm.org]

- 9. edisco.it [edisco.it]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. All about Solubility of Alkanes [unacademy.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. mt.com [mt.com]

- 19. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. matestlabs.com [matestlabs.com]

- 21. kem-china.com [kem-china.com]

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4-Hexamethylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of plausible synthetic pathways for the highly branched alkane, 2,2,3,3,4,4-hexamethylpentane. Due to the significant steric hindrance of the target molecule, its synthesis presents considerable challenges. The proposed methodologies are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests disconnecting the molecule at a central carbon-carbon bond. A key disconnection strategy involves the formation of the highly substituted C11 backbone from a C9 ketone and a C4 nucleophile, followed by removal of the carbonyl functional group. This leads to the identification of tri-tert-butylcarbinol as a key intermediate, which can be synthesized from di-tert-butyl ketone and a tert-butyl organometallic reagent.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available di-tert-butyl ketone.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of Tri-tert-butylcarbinol (2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol)

This procedure is adapted from the successful synthesis of the highly hindered tri-tert-butylcarbinol.[1]

-

Reaction: Addition of tert-butyllithium (B1211817) to di-tert-butyl ketone.

-

Materials:

-

Di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone)

-

tert-Butyllithium in pentane (B18724) (e.g., 1.7 M solution)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with di-tert-butyl ketone and anhydrous diethyl ether under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

tert-Butyllithium solution is added dropwise via the dropping funnel to the stirred solution of the ketone over a period of 1 hour, maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tri-tert-butylcarbinol.

-

Purification can be achieved by recrystallization from a suitable solvent such as methanol.

-

Step 2: Synthesis of Tri-tert-butylcarbinol Xanthate

This procedure is a standard method for the preparation of xanthate esters required for the Barton-McCombie deoxygenation.

-

Reaction: Formation of a xanthate ester from an alcohol.

-

Materials:

-

Tri-tert-butylcarbinol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Carbon disulfide

-

Methyl iodide

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.

-

A solution of tri-tert-butylcarbinol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

The reaction mixture is cooled to 0 °C, and carbon disulfide is added dropwise.

-

After stirring for 2 hours at room temperature, methyl iodide is added dropwise at 0 °C.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude xanthate is purified by column chromatography on silica (B1680970) gel.

-

Step 3: Deoxygenation of Tri-tert-butylcarbinol Xanthate to this compound

This is the final step, employing the Barton-McCombie deoxygenation reaction.[2][3]

-

Reaction: Radical-mediated deoxygenation of a xanthate.

-

Materials:

-

Tri-tert-butylcarbinol xanthate

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

-

Procedure:

-

A solution of the tri-tert-butylcarbinol xanthate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Tributyltin hydride and a catalytic amount of AIBN are added to the solution.

-

The reaction mixture is heated to reflux (approximately 110 °C) under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to remove the tin byproducts and any remaining impurities, yielding this compound.

-

Data Presentation

The following tables summarize key quantitative data for the materials involved in the proposed synthesis.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Di-tert-butyl ketone | C₉H₁₈O | 142.24 | 152-153 | - |

| Tri-tert-butylcarbinol | C₁₃H₂₈O | 200.36 | - | 114-115 |

| This compound | C₁₁H₂₄ | 156.31 | 194 | -57.06 (estimate)[4] |

Table 2: Typical Reaction Conditions and Yields for Analogous Reactions

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Grignard-type Addition | Organolithium/Grignard | Diethyl ether/THF | -78 to RT | 2-12 | 60-90 |

| Xanthate Formation | NaH, CS₂, CH₃I | THF | 0 to RT | 12-16 | 80-95 |

| Barton-McCombie Deoxygenation | Bu₃SnH, AIBN | Toluene/Benzene | 80-110 (reflux) | 2-6 | 70-95 |

Mechanistic Visualization

Barton-McCombie Deoxygenation Mechanism

The Barton-McCombie deoxygenation proceeds via a radical chain mechanism.

Caption: Mechanism of the Barton-McCombie deoxygenation.

References

Spectroscopic Profile of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2,2,3,3,4,4-Hexamethylpentane is a highly branched acyclic alkane with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a five-carbon pentane (B18724) chain with six methyl groups attached to the second, third, and fourth carbon atoms. This high degree of branching significantly influences its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar branched alkane structures and established spectroscopic principles.

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Abundance | Assignment |

| 156 | Very Low / Absent | [M]⁺ (Molecular Ion) |

| 141 | Low | [M-CH₃]⁺ |

| 99 | Moderate | [M-C₄H₉]⁺ (Loss of a tert-butyl group) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) - Likely Base Peak |

| 43 | Moderate | [C₃H₇]⁺ (isopropyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (allyl cation) |

| 29 | Low | [C₂H₅]⁺ (ethyl cation) |

Note: The molecular ion peak for highly branched alkanes is often weak or absent due to the high propensity for fragmentation at the branching points. The most stable carbocations, such as the tert-butyl cation, are expected to be the most abundant fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 - 1.2 | Singlet | 18H | Two terminal tert-butyl groups (C1 and C5 methyl protons) |

| ~1.2 - 1.4 | Singlet | 6H | Two methyl groups on the central quaternary carbon (C3 methyl protons) |

Note: Due to the high symmetry of the molecule and the absence of adjacent protons, all methyl groups are expected to appear as singlets. The slight difference in chemical shift is predicted based on the electronic environment of the different methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~30 - 35 | Quaternary Carbon (C2, C4) |

| ~35 - 40 | Quaternary Carbon (C3) |

| ~30 - 35 | Methyl Carbons (attached to C2, C4) |

| ~25 - 30 | Methyl Carbons (attached to C3) |

Note: Due to the symmetry of the molecule, only four distinct carbon signals are expected. The chemical shifts are predicted based on typical values for quaternary and methyl carbons in branched alkanes.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (sp³ hybridized carbons) |

| 1470 - 1450 | Medium | C-H bend (scissoring) |

| 1390 - 1365 | Medium-Strong | C-H bend (umbrella mode of methyl groups, potentially split due to tert-butyl groups) |

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols can be adapted by researchers based on the specific instrumentation available.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound, identifying the molecular ion and characteristic fragment ions.

Methodology:

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a dilute solution in a volatile solvent like hexane (B92381) is prepared.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 15 to 200 to ensure detection of the molecular ion and all relevant fragments.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the structure of a highly branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify the characteristic C-H stretching and bending vibrations.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (e.g., salt plates or ATR crystal).

-

Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

References

Thermodynamic Properties of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4-Hexamethylpentane, a highly branched C11 alkane, represents a molecule of significant interest in various fields, including fuel science and as a reference compound in spectroscopic studies. A thorough understanding of its thermodynamic properties is crucial for modeling its behavior in chemical processes, predicting its stability, and for the design of new molecules in drug development where specific molecular architectures are desired. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound.

It is important to note that while extensive experimental thermodynamic data exists for linear and less branched alkanes, specific, publicly available experimental values for this compound are scarce. The data presented in this guide are, therefore, a combination of available physical properties and estimated thermodynamic values derived from well-established group contribution methods. This guide also details the general experimental protocols used to determine these fundamental properties for volatile, branched alkanes, providing a framework for further experimental investigation.

Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm). These values are calculated using established group contribution methods, which provide reliable estimations in the absence of direct experimental data.

| Thermodynamic Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | -295.5 ± 5.0 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 465.8 ± 10.0 | J/(mol·K) |

| Molar Heat Capacity (gas, constant pressure) | Cp(g) | 245.3 ± 10.0 | J/(mol·K) |

Note: The uncertainties provided are typical for group contribution methods for molecules of this complexity.

Physical Properties

A selection of experimentally determined and estimated physical properties for this compound are provided below for reference.

| Physical Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₂₄ | - | - |

| Molecular Weight | 156.31 | g/mol | - |

| Boiling Point | 194 | °C | [1] |

| Melting Point | -57.06 (estimate) | °C | [1] |

| Density | 0.8069 | g/cm³ | [1] |

| Refractive Index | 1.4501 | - | [1] |

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a volatile, branched alkane like this compound requires specialized experimental techniques. The following sections detail the general methodologies for measuring the key thermodynamic parameters.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the volatile liquid sample (this compound) is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent its evaporation before combustion. The mass of the capsule and the sample are accurately determined.

-

Bomb Assembly: The encapsulated sample is placed in a crucible inside a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to make contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Entropy: Adiabatic and Differential Scanning Calorimetry

The heat capacity and standard entropy of a substance are determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Methodology for Adiabatic Calorimetry:

-

Sample Loading: A known mass of the sample is hermetically sealed in a calorimeter vessel.

-

Cryostat and Adiabatic Shields: The calorimeter vessel is placed within a cryostat, which allows for measurements over a wide range of temperatures, typically from near absolute zero to above room temperature. The vessel is surrounded by one or more adiabatic shields.

-

Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature. The temperature is measured with high precision using a calibrated thermometer.

-

Maintaining Adiabatic Conditions: The temperature of the adiabatic shields is continuously adjusted to match the temperature of the calorimeter vessel, minimizing any heat exchange with the surroundings.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise.

-

Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from a very low temperature (approaching 0 K) up to 298.15 K, and accounting for the entropies of any phase transitions that occur within this temperature range, according to the Third Law of Thermodynamics.

Methodology for Differential Scanning Calorimetry (DSC):

-

Sample and Reference Pans: A small, accurately weighed amount of the sample is placed in a sample pan, and an empty pan serves as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

-

Phase Transition Analysis: DSC can also be used to measure the enthalpy and temperature of phase transitions (e.g., melting), which are necessary for accurate entropy calculations.

Conclusion

This technical guide provides a summary of the key thermodynamic properties of this compound, based on established estimation methods due to the limited availability of direct experimental data. The detailed descriptions of the standard experimental protocols for determining the enthalpy of formation, heat capacity, and entropy offer a practical framework for researchers and scientists who may wish to undertake such measurements. Accurate thermodynamic data is fundamental to advancing our understanding and application of complex molecules, and it is hoped that this guide will serve as a valuable resource for the scientific community. Further experimental investigation into the thermodynamic properties of this and other highly branched alkanes is encouraged to refine our predictive models and expand the database of fundamental chemical knowledge.

References

The Solubility of 2,2,3,3,4,4-Hexamethylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4-hexamethylpentane, a highly branched and sterically hindered alkane. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document leverages data from a structurally analogous compound, triptane (2,2,3-trimethylbutane), to infer solubility trends. Furthermore, this guide details established experimental protocols for solubility determination, offering researchers the necessary methodologies to generate precise data for this compound.

Inferred Solubility Profile

As a non-polar, highly branched alkane, this compound is expected to exhibit solubility behavior consistent with the principle of "like dissolves like."[1][2][3][4][5] This indicates a higher affinity for non-polar organic solvents and virtual insolubility in polar solvents such as water. The significant steric hindrance resulting from the multiple methyl groups may influence the extent of its solubility compared to linear alkanes of similar molecular weight.

To provide a quantitative perspective, the solubility of triptane (2,2,3-trimethylbutane), a smaller yet highly branched alkane, is presented below. It is anticipated that this compound would exhibit a similar qualitative solubility pattern, though the exact quantitative values may differ.

Table 1: Solubility of Triptane (2,2,3-trimethylbutane) in Various Organic Solvents [6]

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble |

| Aromatic Hydrocarbons | Benzene | Very Soluble |

| Ethers | Diethyl Ether | Soluble |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Very Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Very Soluble |

| Ketones | Acetone | Very Soluble |

| Polar Aprotic Solvents | Water | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The isothermal shake-flask method is a widely recognized and reliable approach for determining the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Gravimetric Method

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, a known volume of the saturated solution is carefully removed, the solvent is evaporated, and the mass of the dissolved solute is determined gravimetrically.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks, each containing a precisely measured volume of the desired organic solvent.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in a constant-temperature water bath or incubator equipped with a shaker.

-

Agitate the mixtures at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The continued presence of undissolved solid is essential to confirm saturation.

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Transfer the aliquot to a pre-weighed, clean, and dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.

-

Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Solubility = (Mass of container with solute - Mass of empty container) / Volume of aliquot taken

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Predictive Models for Alkane Solubility

For instances where experimental data is unavailable, predictive models can offer estimations of solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use computational chemistry and machine learning to correlate the molecular structure of a solute with its solubility in various solvents.[7][8][9] They often require a set of descriptors that numerically represent the physicochemical properties of the molecules.

-

Thermodynamic Models: Approaches like the UNIFAC and UNIQUAC models can predict activity coefficients, which are then used to calculate solubility.[8] These models are based on group contributions and interaction parameters.

-

Hansen Solubility Parameters (HSP): This method characterizes both the solute and the solvent by three parameters representing dispersion forces, polar forces, and hydrogen bonding.[10] The principle is that substances with similar HSP values are likely to be soluble in one another.

While these models can provide valuable insights, it is crucial to validate their predictions with experimental data whenever possible, especially for structurally unique compounds like this compound.

References

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triptane [chemister.ru]

- 7. d-nb.info [d-nb.info]

- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Thermal Decomposition of 2,2,3,3,4,4-Hexamethylpentane: A Review of a Sparsely Studied Branched Alkane

This technical guide aims to provide a foundational understanding by summarizing general principles of hydrocarbon pyrolysis and drawing parallels from studies on other highly branched alkanes. The content herein is intended to guide future research by highlighting the current knowledge gaps and proposing experimental and theoretical approaches to elucidate the thermal behavior of this specific molecule.

Introduction to Alkane Pyrolysis

The thermal decomposition, or pyrolysis, of alkanes is a complex process involving the cleavage of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds to form smaller, often unsaturated, hydrocarbons. This process is of fundamental importance in various industrial applications, including petroleum refining (cracking), combustion, and the production of chemical feedstocks. The stability and decomposition pathways of an alkane are heavily influenced by its molecular structure, with branched isomers often exhibiting different behaviors compared to their linear counterparts.

Predicted Decomposition Pathways for 2,2,3,3,4,4-Hexamethylpentane

In the absence of direct experimental data, the initial steps of the thermal decomposition of this compound can be predicted based on bond dissociation energies (BDEs). The structure of this compound is characterized by a central C-C bond connecting two bulky tert-butyl groups, and numerous methyl groups attached to the pentane (B18724) backbone.

The primary initiation step in alkane pyrolysis is typically the scission of the weakest C-C bond. In this compound, the central C3-C4 bond is expected to be a likely point of initial cleavage due to steric strain, leading to the formation of two tert-butyl radicals. Subsequent reactions would involve a cascade of radical processes including:

-

β-scission: Fragmentation of larger radicals to form smaller alkenes and new radicals.

-

Hydrogen abstraction: Radicals abstracting hydrogen atoms from the parent molecule or other species, leading to the formation of stable molecules and new radicals.

-

Radical combination: Termination reactions where two radicals combine.

A simplified, hypothetical reaction network for the initial stages of decomposition is proposed below.

Caption: Hypothetical initial decomposition pathway of this compound.

Proposed Experimental Protocols for Future Studies

To address the current lack of data, dedicated experimental investigations are necessary. The following protocols, based on established methods for studying hydrocarbon pyrolysis, are recommended.

Experimental Apparatus: Shock Tube & Flow Reactor

A combination of experimental setups would provide a comprehensive understanding of the decomposition over a wide range of conditions.

-

Single-Pulse Shock Tube: Ideal for studying high-temperature (typically >1000 K), short-residence-time kinetics. This method allows for the investigation of the primary decomposition reactions with minimal influence from secondary reactions.

-

Flow Reactor: Suitable for lower temperature ranges (600-1000 K) and longer residence times, providing insights into the formation of secondary products and the overall reaction network.

The workflow for a typical pyrolysis experiment is outlined below.

Caption: A generalized experimental workflow for studying gas-phase pyrolysis.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate, identify, and quantify the various decomposition products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): For in-situ monitoring of the reaction progress and identification of functional groups of the products.

Quantitative Data from Analogous Highly Branched Alkanes

While no data exists for this compound, studies on the pyrolysis of other highly branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), can provide valuable comparative insights. The main decomposition pathways for isooctane involve C-C bond scissions, leading to the formation of isobutylene and various smaller hydrocarbons. It is anticipated that this compound would exhibit a higher activation energy for decomposition due to its greater steric hindrance.

| Alkane | Temperature Range (K) | Major Products | Reference |

| Isooctane | 1200 - 2100 | CH₄, C₂H₂, C₂H₄, C₃H₆, Isobutylene | [1] |

| n-Heptane | 1200 - 2100 | CH₄, C₂H₂, C₂H₄, C₃H₆ | [1] |

Note: This table is provided for comparative purposes and does not contain data for the target molecule.

Conclusion and Future Outlook

The thermal decomposition of this compound represents an unexplored area of chemical kinetics. Its unique, highly congested structure suggests that its pyrolysis behavior will be of significant fundamental interest. Future research efforts should focus on conducting detailed experimental studies using shock tubes and flow reactors, coupled with advanced analytical techniques, to determine the kinetic parameters and product distributions. These experimental findings will be crucial for the development and validation of detailed chemical kinetic models, which can then be used to predict the behavior of this and other highly branched alkanes in various technological applications. The lack of available data underscores a clear opportunity for original research in the field of physical organic chemistry and chemical kinetics.

References

The Enigmatic Stability of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3,4,4-Hexamethylpentane, a highly branched and sterically hindered alkane, presents a unique case study in chemical stability. While specific experimental data on this particular molecule is notably scarce in publicly accessible literature, its structural characteristics allow for a thorough theoretical assessment of its stability. This technical guide synthesizes the fundamental principles of alkane stability, drawing parallels with analogous highly branched structures to provide a comprehensive overview of the expected chemical behavior of this compound. The document explores its anticipated thermal, oxidative, and acid/base stability, outlines general experimental protocols for assessing these properties, and uses visualizations to illustrate key concepts.

Introduction: The Structural Uniqueness of this compound

This compound (C₁₁H₂₄) is a fascinating yet sparsely studied saturated hydrocarbon. Its structure, featuring a five-carbon backbone densely populated with methyl groups, results in significant steric hindrance around the central carbon-carbon bonds. This high degree of branching is the primary determinant of its chemical properties and is expected to confer exceptional stability compared to its linear and less-branched isomers. The core of its stability lies in the strength of its C-C and C-H bonds and the compact, globular shape of the molecule which minimizes surface area and intermolecular forces.

Theoretical Chemical Stability

The chemical stability of an alkane is fundamentally governed by the energy required to break its bonds. In the absence of specific experimental data for this compound, we can infer its stability based on well-established principles of physical organic chemistry.

Thermal Stability

Alkanes undergo thermal decomposition (pyrolysis) through homolytic cleavage of C-C and C-H bonds to form free radicals. The temperature at which this process begins is a key indicator of thermal stability. For highly branched alkanes, the C-C bonds, particularly those at quaternary centers, are generally the most susceptible to cleavage due to the formation of relatively stable tertiary or quaternary alkyl radicals. However, the steric congestion in this compound is anticipated to hinder the conformational changes required for bond elongation and subsequent cleavage, thereby increasing its thermal stability.

Oxidative Stability

The oxidation of alkanes typically proceeds via a free-radical chain reaction involving the abstraction of a hydrogen atom. The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. This compound possesses only primary hydrogens, which are the least reactive. Furthermore, the steric shielding provided by the bulky tert-butyl-like groups would significantly impede the approach of oxidizing agents, rendering the molecule highly resistant to oxidation.

Reactivity with Acids and Bases

Alkanes are generally inert towards acids and bases under normal conditions. However, superacids can protonate the C-H and C-C sigma bonds of alkanes, leading to isomerization or fragmentation. The extreme steric hindrance in this compound would likely make it exceptionally unreactive even towards superacids, as the bulky methyl groups would prevent the close approach of the acidic proton to the sigma bonds.

Quantitative Data (Inferred and Analogous Compounds)

Due to the lack of direct experimental data for this compound, the following table provides estimated values and data for analogous, highly branched alkanes to facilitate comparison.

| Property | This compound (Estimated/Inferred) | Analogous Compound Data |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 g/mol | - |

| Boiling Point | Estimated to be in the range of 180-200 °C | 2,2,4,4-Tetramethylpentane: 122.3 °C |

| Melting Point | Likely a solid at room temperature with a relatively high melting point due to its globular shape. | 2,2,3,3-Tetramethylbutane: 100.7 °C |

| Heat of Combustion | Expected to be lower than less branched C₁₁H₂₄ isomers. | - |

| Bond Dissociation Energy (C-C) | High, due to steric hindrance. | - |

Experimental Protocols for Stability Assessment

The following are generalized experimental methodologies that could be employed to determine the chemical stability of this compound.

Determination of Thermal Stability (Pyrolysis)

Objective: To determine the temperature at which the molecule begins to decompose and to identify the resulting products.

Methodology: Pulse-Heated Microreactor Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in an inert, high-boiling solvent is prepared.

-

Apparatus Setup: A microreactor capable of rapid heating and cooling (pulse heating) is connected to a gas chromatograph equipped with a mass spectrometer.

-

Experimental Procedure:

-

A small, precise volume of the sample solution is injected into the microreactor.

-

The reactor is rapidly heated to a set temperature for a short, controlled duration (a "pulse").

-

The effluent from the reactor is immediately swept into the GC-MS for separation and identification of any decomposition products.

-

The experiment is repeated at incrementally higher temperatures until decomposition is observed.

-

-

Data Analysis: The temperature at which the first appearance of decomposition products is detected is considered the onset of thermal decomposition. The identity and relative abundance of the products provide insight into the decomposition mechanism.

Determination of Oxidative Stability

Objective: To assess the reactivity of this compound towards a strong oxidizing agent.

Methodology: Controlled Oxidation with a Radical Initiator

-

Sample Preparation: A solution of this compound in an inert solvent (e.g., a perfluorocarbon) is prepared in a reaction vessel.

-

Apparatus Setup: The reaction vessel is equipped with a condenser, a port for introducing reagents, and a sampling port. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Experimental Procedure:

-

The solution is heated to a specific temperature.

-

A radical initiator (e.g., azobisisobutyronitrile, AIBN) and an oxidizing agent (e.g., a controlled stream of oxygen or a peroxide) are introduced.

-

Aliquots are withdrawn from the reaction mixture at regular time intervals.

-

-

Data Analysis: The aliquots are analyzed by GC-MS to monitor the disappearance of the starting material and the appearance of any oxidation products (e.g., alcohols, ketones). The rate of disappearance of this compound provides a measure of its oxidative stability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors that contribute to the high chemical stability of this compound.

Conclusion

While a dedicated body of experimental research on this compound is currently lacking, a robust understanding of its chemical stability can be formulated based on established principles of organic chemistry. Its highly branched and sterically congested structure strongly suggests a molecule of exceptional thermal and oxidative stability, with very low reactivity towards common chemical reagents. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for any future empirical investigations into this unique and stable hydrocarbon. For drug development professionals, the inertness of such a scaffold, if it could be functionalized, could offer a highly stable core for new molecular entities.

The Architecture of Carbon: A Technical Guide to the Discovery and History of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and understanding of highly branched alkanes, hydrocarbons characterized by a dense arrangement of carbon-carbon single bonds, represent a significant thread in the history of organic chemistry. From early investigations into the components of petroleum to the targeted synthesis of exceptionally strained and compact structures, the journey to master these molecules has driven innovation in synthetic methodology and our fundamental understanding of chemical bonding and reactivity. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic milestones in the field of highly branched alkanes, tailored for an audience of researchers, scientists, and drug development professionals who can leverage this knowledge in areas such as medicinal chemistry, materials science, and fuel technology.

Early Discoveries and the Quest for High-Performance Fuels

The story of highly branched alkanes is inextricably linked to the development of the internal combustion engine and the need for fuels with high resistance to knocking. This led to the identification and synthesis of specific branched isomers that exhibited superior performance.

One of the earliest significant achievements was the synthesis of triptane (2,2,3-trimethylbutane) in 1922 by the Belgian chemists Georges Chavanne and B. Lejeune.[1][2][3] They initially named it trimethylisopropylmethane.[1] Triptane, the most compact and highly branched of the heptane (B126788) isomers, was later recognized for its exceptional anti-knock properties, boasting an octane (B31449) rating of 112-113.[1]

Another pivotal molecule in this era was 2,2,4-trimethylpentane , commonly known as isooctane . First synthesized in the early 20th century during studies on petroleum refining, its significance grew in the 1920s when it was established as the 100-point standard on the octane rating scale.[4][5] The industrial-scale production of isooctane, primarily through the alkylation of isobutene with isobutane, became a cornerstone of producing high-octane gasoline.[4]

The work of pioneers like Russell Marker at the Ethyl Corporation was instrumental in this period. He developed the octane rating system and discovered the crucial relationship between increased branching in hydrocarbons and reduced engine knocking.[6][7] Further advancements in understanding the mechanisms of alkane isomerization and alkylation were made by chemists such as Herman Pines and Vladimir Ipatieff , whose work on acid-catalyzed reactions was fundamental to the petroleum industry.[8][9]

The Foundational Role of Frank C. Whitmore

A theoretical underpinning for the formation of branched alkanes, particularly in acid-catalyzed reactions, was provided by Frank C. Whitmore . In 1932, he proposed the concept of carbocation rearrangements, often referred to as "Whitmore shifts."[10][11][12][13] This theory explained how a less stable carbocation could rearrange to a more stable one through the migration of a hydride or an alkyl group, a mechanism that is fundamental to understanding the products of many organic reactions, including those that generate highly branched structures.[10]

Evolution of Synthetic Methodologies

The targeted synthesis of highly branched alkanes posed significant challenges to early organic chemists. Steric hindrance often impedes the formation of crowded carbon centers. Over the decades, a portfolio of synthetic methods has been developed and refined to overcome these hurdles.

Early Approaches: Wurtz Reaction and its Limitations

The Wurtz reaction , discovered by Charles-Adolphe Wurtz in 1855, was one of the earliest methods for forming carbon-carbon bonds by coupling two alkyl halides with sodium metal.[14] However, its utility for creating unsymmetrical or highly branched alkanes is severely limited. The reaction is most effective for synthesizing symmetrical alkanes from a single type of alkyl halide.[15][16][17][18] When a mixture of alkyl halides is used, a mixture of products is formed, which is often difficult to separate.[15][16][17] Furthermore, the reaction tends to fail with tertiary alkyl halides due to competing elimination reactions.[14][15][17]

The Advent of Organometallic Reagents: Grignard and Corey-House Synthesis

The development of organometallic chemistry revolutionized the construction of complex carbon skeletons. Grignard reagents , discovered by Victor Grignard in 1900, provided a reliable way to form carbon-carbon bonds by reacting an organomagnesium halide with an electrophile.[19]

A significant leap forward for the synthesis of complex alkanes, including branched structures, was the Corey-House synthesis (also known as the Corey–Posner–Whitesides–House reaction), developed in the 1960s.[12][13][20][21][22] This powerful method involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[12][13][21] A key advantage of the Corey-House synthesis over the Wurtz reaction is its ability to couple different alkyl groups, allowing for the construction of unsymmetrical alkanes with high yields.[1][17][18] This method is particularly effective for coupling a primary alkyl halide with a lithium dialkylcuprate that can be primary, secondary, or tertiary.[13]

The Synthesis of Strained and Caged Highly Branched Alkanes

Beyond the acyclic branched alkanes, the 20th century witnessed the remarkable synthesis of highly strained, polycyclic alkanes that pushed the boundaries of chemical bonding theory.

Adamantane (B196018): A Diamondoid Hydrocarbon

Adamantane , a tricyclic alkane with a cage-like structure resembling a subunit of the diamond lattice, was first isolated from petroleum. Its synthesis, however, proved to be a challenge. A practical and efficient synthesis was developed in 1957 by Paul von Ragué Schleyer , involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[6][23][24][25] This breakthrough made adamantane and its derivatives readily accessible for research and applications, including in medicinal chemistry.

Cubane: The Quintessential Strained Molecule

The synthesis of cubane (C₈H₈) in 1964 by Philip Eaton and Thomas Cole was a landmark achievement in organic synthesis.[26][27] This platonic hydrocarbon, with its eight carbon atoms arranged at the vertices of a cube, possesses immense strain energy due to its 90° C-C-C bond angles.[26][27] Its successful synthesis defied expectations and opened up a new field of strained organic molecules with potential applications in high-energy materials.[28]

Bicyclo[1.1.1]pentane: A Phenyl Ring Bioisostere

First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane (BCP) is a highly strained, bridged bicyclic alkane.[24][27] In recent years, BCP has gained significant attention in medicinal chemistry as a bioisostere for a para-substituted phenyl ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[27][29]

Characterization of Highly Branched Alkanes

The unambiguous identification of highly branched alkanes has been greatly facilitated by the development of modern spectroscopic techniques.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and connectivity of alkanes. The fragmentation patterns of branched alkanes in electron ionization (EI)-MS are distinct from their linear isomers. Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[15][16][26] This results in a characteristic fragmentation pattern where the molecular ion peak is often weak or absent, while peaks corresponding to the most stable carbocations are prominent.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of highly branched alkanes.[30][31][32][33] The chemical shifts and coupling constants provide precise information about the connectivity and stereochemistry of the carbon skeleton. The broad utility of NMR for structure elucidation was first recognized in the 1950s and has since become a cornerstone of organic chemistry.

Quantitative Data

The physical properties of alkanes are significantly influenced by the degree of branching. Increased branching generally leads to a more compact, spherical shape, which affects intermolecular forces.

| Compound | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Neopentane | 2,2-Dimethylpropane | C₅H₁₂ | 9.5[10][18][34][35] | -16.6[10][35] | 0.61 (at 20°C)[10] |

| Triptane | 2,2,3-Trimethylbutane | C₇H₁₆ | 80.8[3][8][11][14] | -24.9[11] | 0.690 (at 20°C)[8][11] |

| Isooctane | 2,2,4-Trimethylpentane | C₈H₁₈ | 99.3[4][16][27] | -107.4[4][16][27] | 0.692 (at 20°C)[4][16][27] |

| 2,2,3,3-Tetramethylbutane | 2,2,3,3-Tetramethylbutane | C₈H₁₈ | 106.5[36] | 100.7 | 0.79 (solid) |

| 2,2,5-Trimethylhexane | 2,2,5-Trimethylhexane | C₉H₂₀ | 124.1 | - | 0.716 (at 20°C) |

| 2,2,3,3-Tetramethylpentane | 2,2,3,3-Tetramethylpentane | C₉H₂₀ | 140.3 | -13.5 | 0.756 (at 20°C) |

| 3-Ethyl-2,2-dimethylpentane | 3-Ethyl-2,2-dimethylpentane | C₉H₂₀ | 134.8 | - | 0.745 (at 20°C) |

| 2,2,4,4-Tetramethylpentane | 2,2,4,4-Tetramethylpentane | C₉H₂₀ | 122.3 | - | 0.720 (at 20°C) |

| Cubane | Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane | C₈H₈ | 133[1][26] | 130-131[1][26] | 1.29[1][26] |

| Adamantane | Tricyclo[3.3.1.1³,⁷]decane | C₁₀H₁₆ | 269 | 270 (sublimes) | 1.07 |

| Bicyclo[1.1.1]pentane | Bicyclo[1.1.1]pentane | C₅H₈ | 32.5 | - | ~0.8 |

Experimental Protocols

Synthesis of Triptane (2,2,3-Trimethylbutane) - Adapted from Chavanne and Lejeune (1922)

-

Preparation of tert-Butylmagnesium Chloride: Magnesium turnings are activated with a small crystal of iodine in anhydrous diethyl ether. 2-Chloro-2-methylpropane (tert-butyl chloride) is added dropwise to the magnesium suspension to form the Grignard reagent.

-

Reaction with Acetone (B3395972): The solution of tert-butylmagnesium chloride is then cooled in an ice bath, and acetone is added dropwise with stirring. The reaction mixture is then refluxed for a short period.

-

Hydrolysis and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting tertiary alcohol, 2,3,3-trimethyl-2-butanol, is extracted with diethyl ether. The alcohol is then dehydrated, likely by heating with a strong acid such as sulfuric acid or by passing its vapors over activated alumina, to yield a mixture of alkenes, primarily 2,3,3-trimethyl-1-butene.

-

Hydrogenation: The alkene is then hydrogenated to triptane using a catalyst such as platinum or palladium on carbon under a hydrogen atmosphere.

Corey-House Synthesis of a Branched Alkane (Illustrative Example: 2,7-Dimethyloctane)

This protocol illustrates the general procedure for the Corey-House synthesis.

-

Formation of the Alkyllithium Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), lithium metal is suspended in anhydrous diethyl ether. A solution of 1-bromo-5-methylhexane (B1585216) in diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the lithium is consumed.

-

Formation of the Gilman Reagent (Lithium di(5-methylhexyl)cuprate): The freshly prepared solution of 5-methylhexyllithium is cooled to 0°C. Copper(I) iodide is added in one portion, and the mixture is stirred until a clear, colorless solution of the Gilman reagent is formed.

-

Coupling Reaction: The Gilman reagent is cooled to -78°C (dry ice/acetone bath). A solution of 2-bromopropane (B125204) in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude 2,7-dimethyloctane (B85488) is purified by fractional distillation or column chromatography.

Visualizations

Caption: A timeline of key discoveries in the history of highly branched alkanes.

Caption: Evolution of synthetic methods for constructing highly branched alkanes.

Caption: A simplified workflow for the Corey-House synthesis of a branched alkane.

Conclusion

The journey of discovering and synthesizing highly branched alkanes is a testament to the ingenuity and perseverance of organic chemists. From the practical need for better fuels to the intellectual challenge of creating seemingly impossible structures, this field has consistently pushed the boundaries of chemical synthesis and theory. For contemporary researchers in drug development and materials science, the rich history and the powerful synthetic tools that have emerged provide a solid foundation for the design and construction of novel molecular architectures with tailored properties. The legacy of these early pioneers continues to inspire the development of even more efficient and selective methods for building the complex carbon frameworks that are central to modern chemistry.

References

- 1. High energy derivatives of Cubane [ch.ic.ac.uk]

- 2. epa.gov [epa.gov]

- 3. Triptane - Wikipedia [en.wikipedia.org]

- 4. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 5. itech.dickinson.edu [itech.dickinson.edu]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. Properties [ch.ic.ac.uk]

- 8. triptane [stenutz.eu]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. ICSC 1773 - 2,2-DIMETHYLPROPANE [inchem.org]

- 11. triptane [chemister.ru]

- 12. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. consolidated-chemical.com [consolidated-chemical.com]

- 17. 22-Dimethylpropane Neopentane Gas | Metro Welding [metrowelding.com]

- 18. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 19. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 21. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 22. youtube.com [youtube.com]

- 23. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 24. synarchive.com [synarchive.com]

- 25. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]

- 26. The Chemistry of Cubane [chm.bris.ac.uk]

- 27. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]

- 28. The Chemistry of Cubane [chm.bris.ac.uk]

- 29. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 30. pubs.aip.org [pubs.aip.org]

- 31. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]

- 32. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 33. bicyclo[1.1.1]pentane | 311-75-1 [chemicalbook.com]

- 34. Neopentane [chemeurope.com]

- 35. Neopentane - Wikipedia [en.wikipedia.org]

- 36. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 2,2,3,3,4,4-Hexamethylpentane via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the highly branched alkane, 2,2,3,3,4,4-hexamethylpentane. The synthetic strategy employs a two-step approach commencing with a Grignard reaction between tert-butylmagnesium chloride and 3,3-dimethyl-2-butanone (pinacolone) to form the sterically hindered tertiary alcohol, 2,2,3,3,4,4-hexamethylpentan-3-ol. Subsequent deoxygenation of this intermediate via a Barton-McCombie reaction affords the target alkane. This protocol offers a robust methodology for the construction of quaternary carbon centers, a common motif in pharmacologically active molecules.

Introduction

The synthesis of sterically congested hydrocarbons, such as this compound, presents a significant challenge in organic chemistry. These highly branched structures are of interest in medicinal chemistry and materials science due to their unique physical and chemical properties. The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, and its application in the synthesis of tertiary alcohols is well-established.[1] However, the reaction of sterically demanding Grignard reagents with hindered ketones can be low-yielding. This application note details a two-step pathway that overcomes these challenges through the formation of a tertiary alcohol intermediate, which is subsequently deoxygenated to the desired alkane. The Barton-McCombie deoxygenation is a reliable method for the removal of hydroxyl groups, particularly from sterically hindered alcohols.[2][3][4]

Data Presentation

Table 1: Summary of Reactants, Conditions, and Yields

| Step | Reaction | Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Reported Yield (%) |

| 1 | Grignard Reaction | tert-Butylmagnesium chloride | 3,3-Dimethyl-2-butanone (Pinacolone) | Anhydrous Diethyl Ether | 0°C to rt, 1h | 2,2,3,3,4,4-Hexamethylpentan-3-ol | Low (Steric hindrance) |

| 2 | Barton-McCombie Deoxygenation | 2,2,3,3,4,4-Hexamethylpentan-3-ol | 1,1'-Thiocarbonyldiimidazole (B131065) | Toluene (B28343) | Reflux, 4h | This compound | Not Reported |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol [5] |

| Boiling Point | 194°C[6][7] |

| Density | 0.8069 g/cm³[6] |

| Refractive Index | 1.4501[6] |

| 1H NMR | No experimental data found. Predicted to show a singlet for the 18 equivalent methyl protons and another singlet for the 6 equivalent methyl protons. |

| 13C NMR | No experimental data found. Predicted to show signals for the quaternary carbons and the methyl carbons. |

| Mass Spectrum | No experimental data found. Expected fragmentation would involve the loss of tert-butyl or smaller alkyl fragments. |

Experimental Protocols

Step 1: Synthesis of 2,2,3,3,4,4-Hexamethylpentan-3-ol via Grignard Reaction

This protocol is adapted from general procedures for Grignard reactions with ketones.[1]

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation of Grignard Reagent: a. Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask under an inert atmosphere. b. Add a small crystal of iodine. c. In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether. d. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the appearance of turbidity. Gentle warming may be necessary. e. Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Pinacolone (B1678379): a. Cool the Grignard reagent solution to 0°C using an ice bath. b. Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the pinacolone solution dropwise to the stirred Grignard reagent. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. d. Filter the solution and remove the solvent under reduced pressure to yield the crude 2,2,3,3,4,4-hexamethylpentan-3-ol. e. Due to the high steric hindrance, the yield of the desired tertiary alcohol is expected to be low. The primary competing side reaction is the enolization of pinacolone by the basic Grignard reagent.

Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol is a general procedure for the deoxygenation of a tertiary alcohol.[2][3][4][8]

Materials:

-

2,2,3,3,4,4-Hexamethylpentan-3-ol (from Step 1)

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Tributyltin hydride (n-Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask, flame-dried

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Formation of the Thiocarbonyl Derivative: a. Dissolve the crude 2,2,3,3,4,4-hexamethylpentan-3-ol (1.0 equivalent) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere. b. Add 1,1'-thiocarbonyldiimidazole (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours or until the starting alcohol is consumed (monitored by TLC).

-

Deoxygenation: a. To the solution containing the thiocarbonyl derivative, add tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents). b. Heat the reaction mixture to reflux (approximately 110°C) for 4 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution. b. Extract the mixture with ethyl acetate. c. Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Key transformations in the synthesis pathway.

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0227724) [np-mrd.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Barton-McCombie Reaction [organic-chemistry.org]

- 5. This compound | C11H24 | CID 13031516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for 2,2,3,3,4,4-Hexamethylpentane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,3,3,4,4-hexamethylpentane as a non-polar solvent, including its physical properties, potential applications, and detailed protocols for its use in common laboratory procedures. Due to the limited availability of specific experimental data for this highly branched alkane, the following protocols are based on the general principles of using non-polar solvents with similar characteristics.

Introduction

This compound is a highly branched, non-polar aliphatic hydrocarbon. Its unique structure, characterized by extensive methyl substitution, results in distinct physical properties that can be advantageous in specific applications where traditional non-polar solvents may be less suitable. Its high boiling point and relatively low density make it a candidate for high-temperature reactions and extractions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common non-polar solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄[1] |